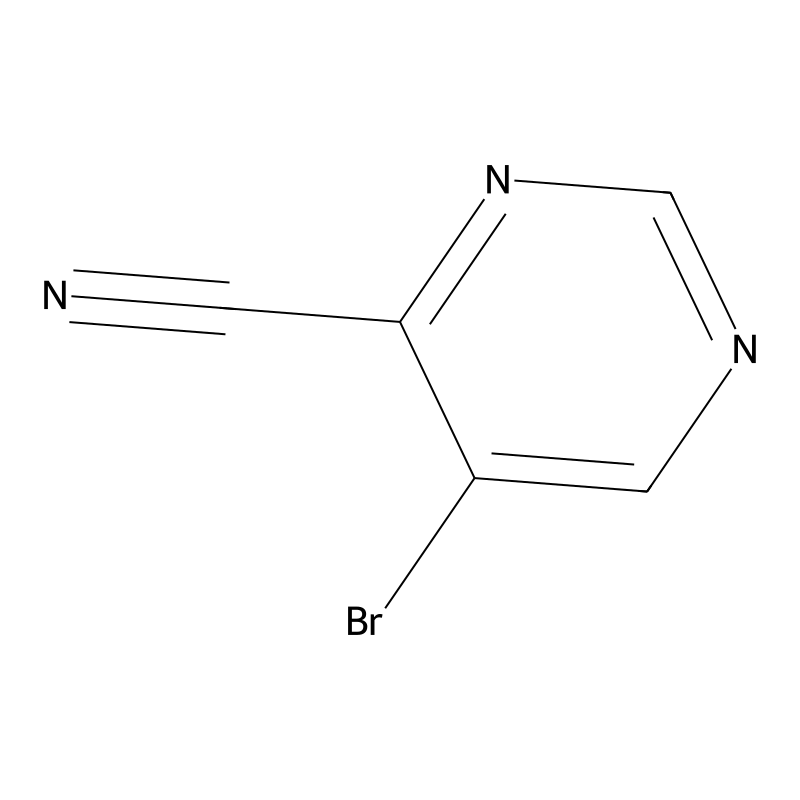5-Bromopyrimidine-4-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromopyrimidine-4-carbonitrile is a heterocyclic organic compound characterized by the presence of a bromine atom and a cyano group on a pyrimidine ring. Its molecular formula is , and it has a molecular weight of approximately 183.99 g/mol. The compound features a pyrimidine structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, with the bromine substituent at position 5 and the cyano group (-C≡N) at position 4. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
There is no current information available regarding the specific mechanism of action of 5-bromopyrimidine-4-carbonitrile. Due to its structural similarity to other pyrimidine derivatives with biological activity, it might hold potential for targeting specific enzymes or receptors in biological systems. However, further research is necessary to elucidate its mechanism of action [].
As with any new compound, specific safety information on 5-bromopyrimidine-4-carbonitrile is limited. However, due to the presence of bromine, it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood, as bromine can be irritating to the skin and respiratory system [].
The biological activity of 5-bromopyrimidine-4-carbonitrile has been explored in various studies, particularly in relation to its potential as an antitumor agent. Compounds derived from bromopyrimidines have shown significant activity against cancer cell lines, suggesting that 5-bromopyrimidine-4-carbonitrile may also exhibit similar properties . Furthermore, its derivatives have been investigated for their antiviral and antibacterial activities, indicating its versatility as a pharmacological agent .
Several synthesis methods for 5-bromopyrimidine-4-carbonitrile have been reported:
- Direct Halogenation: The bromination of pyrimidine compounds can yield 5-bromopyrimidine derivatives.
- Nucleophilic Substitution: Starting from 5-bromopyrimidine, the cyano group can be introduced via nucleophilic substitution with cyanide sources under basic conditions.
- Radical Chemistry: Recent methodologies utilize radical reactions to synthesize functionalized pyrimidines efficiently, allowing for high yields and regioselectivity .
These methods highlight the compound's synthetic accessibility and adaptability in organic synthesis.
5-Bromopyrimidine-4-carbonitrile has various applications in medicinal chemistry and organic synthesis:
- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of biologically active compounds, including kinase inhibitors and other pharmaceuticals .
- Material Science: Its derivatives are being explored for use in organic electronics and as precursors for functional materials due to their electronic properties .
- Research Tools: The compound is utilized in research settings to study biological pathways and mechanisms due to its reactivity and ability to form diverse derivatives.
Interaction studies involving 5-bromopyrimidine-4-carbonitrile focus on its binding affinity with various biological targets. For instance, studies have indicated that compounds derived from this scaffold can inhibit specific kinases involved in cancer progression. These interactions are crucial for understanding how modifications to the pyrimidine structure affect biological activity and selectivity against target enzymes .
Several compounds exhibit structural similarities with 5-bromopyrimidine-4-carbonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromopyrimidine-2-carbonitrile | Bromine at position 5; different carbonitrile position | |
| 5-Iodopyrimidine-4-carbonitrile | Contains iodine instead of bromine | |
| 4-Bromopyrimidine-2-carbonitrile | Bromine at position 4; different substitution pattern | |
| 6-Bromopyrimidine-4-carbonitrile | Bromine at position 6; distinct reactivity profile | |
| 2-Aminopyrimidine-4-carbonitrile | Contains an amino group; altered biological activity |
These compounds share structural features but differ in their substituents' positions or types, affecting their chemical properties and biological activities.
Direct Condensation Strategies
Direct condensation remains the most straightforward approach for synthesizing 5-bromopyrimidine-4-carbonitrile. A prominent method involves the reaction of 4-hydroxy-5-bromo-2(5H)-furanone with formamide under high-temperature conditions (180–185°C) in the presence of boric anhydride (B₂O₃) as a catalyst. This single-step process achieves yields of 38–44% and avoids the need for transition metals. The mechanism proceeds via cyclodehydration, where formamide acts as both a solvent and nitrogen source, facilitating ring closure to form the pyrimidine core.
Alternative routes include the halogenation of pyrimidine-4-carbonitrile precursors using brominating agents like N-bromosuccinimide (NBS) or HBr/H₂O₂. However, these methods often require stringent temperature control (-10°C to 0°C) to prevent over-bromination.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings are pivotal for introducing aryl or alkynyl groups to the pyrimidine ring. For example, 5-bromopyrimidine-4-carbonitrile reacts with phenylboronic acid under aerobic conditions using Pd(OAc)₂ and SPhos ligand to yield 5-aryl derivatives, which are intermediates in antitumor agents like CX-5011. Key reaction parameters include:
| Condition | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(OAc)₂ | 72–85% |
| Ligand | SPhos | >90% selectivity |
| Solvent | Toluene/H₂O | Optimal mixing |
| Temperature | 80°C | Prevents Pd leaching |
These reactions exhibit excellent functional group tolerance, enabling the synthesis of complex drug candidates such as etravirine analogs.
Radical-Based Synthesis (Minisci Reaction)
The Minisci alkoxycarbonylation offers a regioselective route to 5-bromopyrimidine-4-carboxylate esters, which are hydrolyzed to the corresponding carbonitrile. Using AgF₂ as a radical initiator, ethyl pyruvate reacts with 5-bromopyrimidine under acidic conditions (H₂SO₄, FeSO₄) to install the ethoxycarbonyl group at position 4. Subsequent treatment with NH₄CN yields 5-bromopyrimidine-4-carbonitrile in 62–75% yield. This method is advantageous for large-scale production (>10 g batches).
Multistep Functionalization Approaches
Multistep protocols are employed for derivatives requiring precise substitution patterns. A patent-pending route synthesizes (1-(5-bromopyrimidin-2-yl)piperidin-3-yl)methanamine via seven steps, including:
- Esterification: N-Boc-3-piperidinecarboxylic acid → methyl ester.
- Reduction: LiAlH₄ reduces the ester to alcohol.
- Condensation: Coupling with 5-bromopyrimidine-2-carbonitrile using EDC/HOBt.
- Boc Deprotection: TFA/CH₂Cl₂ removes protecting groups.
This approach highlights the compound’s versatility in generating pharmacologically active piperidine hybrids.
Green Chemistry
Recent advances emphasize solvent-free and catalyst-recyclable systems. Bone char-supported propylamine sulfonic acid (bone char-nPrN-SO₃H) catalyzes the one-pot synthesis of pyrimidine-5-carbonitriles from aldehydes, malononitrile, and urea/thiourea at 80°C. This method achieves 87–94% yield in <15 minutes, with the catalyst reused five times without activity loss. Similarly, DBU-mediated spirocyclizations in water reduce waste generation while maintaining high regioselectivity.








